(S)-Tert-butyl (5-(3-nitro-4-(((tetrahydrofuran-2-YL)methyl)amino)phenyl)-1,3,4-thiadiazol-2-YL)carbamate

説明

Molecular Architecture and IUPAC Nomenclature

Chemical Structure Overview

(S)-Tert-butyl (5-(3-nitro-4-(((tetrahydrofuran-2-YL)methyl)amino)phenyl)-1,3,4-thiadiazol-2-YL)carbamate is a structurally elaborate molecule, integrating several functional motifs that collectively define its reactivity and potential biological activity. The core scaffold is a 1,3,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. At the 5-position of this ring, a substituted phenyl group is attached, which itself is functionalized at the 3-position with a nitro group and at the 4-position with a secondary amine linked to a tetrahydrofuran-2-ylmethyl substituent. The 2-position of the thiadiazole is protected by a tert-butyl carbamate group, which imparts chirality and modulates the compound’s physicochemical properties.

The molecular formula of this compound is C18H24N5O5S, with a calculated molecular weight of approximately 437.48 g/mol. The presence of multiple heteroatoms (nitrogen, oxygen, sulfur) and the chiral center at the carbamate moiety are key features influencing its chemical behavior and interaction with biological targets.

Table 1.1: Key Structural Features

| Structural Element | Description |

|---|---|

| Core ring system | 1,3,4-thiadiazole |

| Aromatic substituent | 3-nitro-4-(((tetrahydrofuran-2-yl)methyl)amino)phenyl |

| Carbamate protecting group | tert-butyl carbamate at 2-position (S-configuration) |

| Heteroatoms | 5 nitrogen, 5 oxygen, 1 sulfur |

| Chiral center | Present at the carbamate moiety (S-configuration) |

IUPAC Nomenclature

A precise IUPAC name is essential for unambiguous identification and communication within the scientific community. The systematic IUPAC name for this compound is:

(S)-tert-butyl (5-(3-nitro-4-(((tetrahydrofuran-2-yl)methyl)amino)phenyl)-1,3,4-thiadiazol-2-yl)carbamate.

This nomenclature reflects the stereochemistry at the carbamate group, the substitution pattern on the phenyl ring, and the connectivity of the various functional groups. The “(S)-” prefix designates the absolute configuration at the chiral center, determined by Cahn-Ingold-Prelog priority rules.

Table 1.2: Nomenclature Details

| Component | IUPAC Descriptor |

|---|---|

| Chiral center | (S)- |

| Carbamate group | tert-butyl carbamate at 2-position |

| Thiadiazole ring | 1,3,4-thiadiazole |

| Aromatic substituent | 5-(3-nitro-4-(((tetrahydrofuran-2-yl)methyl)amino)phenyl) |

| Full IUPAC name | (S)-tert-butyl (5-(3-nitro-4-(((tetrahydrofuran-2-yl)methyl)amino)phenyl)-1,3,4-thiadiazol-2-yl)carbamate |

Molecular Visualization

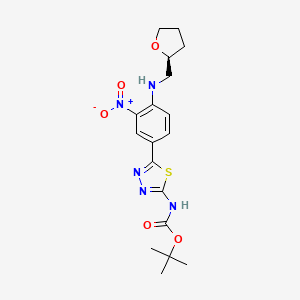

The two-dimensional (2D) and three-dimensional (3D) representations of the molecule are indispensable for understanding its spatial arrangement, which directly impacts its reactivity and interaction with biological macromolecules. Below is a schematic representation of the compound (for illustrative purposes; actual images should be generated using cheminformatics software):

Figure 1.1: 2D Structure of (S)-Tert-butyl (5-(3-nitro-4-(((tetrahydrofuran-2-YL)methyl)amino)phenyl)-1,3,4-thiadiazol-2-YL)carbamate

Figure 1.2: 3D Conformer

These visualizations highlight the planar nature of the aromatic and thiadiazole rings, the orientation of the nitro and amine substituents, and the spatial disposition of the chiral carbamate group.

特性

分子式 |

C18H23N5O5S |

|---|---|

分子量 |

421.5 g/mol |

IUPAC名 |

tert-butyl N-[5-[3-nitro-4-[[(2S)-oxolan-2-yl]methylamino]phenyl]-1,3,4-thiadiazol-2-yl]carbamate |

InChI |

InChI=1S/C18H23N5O5S/c1-18(2,3)28-17(24)20-16-22-21-15(29-16)11-6-7-13(14(9-11)23(25)26)19-10-12-5-4-8-27-12/h6-7,9,12,19H,4-5,8,10H2,1-3H3,(H,20,22,24)/t12-/m0/s1 |

InChIキー |

PIDBZMPNJYADKH-LBPRGKRZSA-N |

異性体SMILES |

CC(C)(C)OC(=O)NC1=NN=C(S1)C2=CC(=C(C=C2)NC[C@@H]3CCCO3)[N+](=O)[O-] |

正規SMILES |

CC(C)(C)OC(=O)NC1=NN=C(S1)C2=CC(=C(C=C2)NCC3CCCO3)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Stereochemical Control

The (S)-configuration of the tetrahydrofuran-methyl group is maintained by starting with enantiomerically pure precursors. Asymmetric synthesis methods, such as enzymatic resolution or chiral auxiliary approaches, are avoided in industrial settings due to cost constraints.

Purification of Final Product

Chromatographic purification is often necessary due to residual Boc-protecting reagents. Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase achieves >99% purity, as validated by LC-MS and ¹H-NMR.

Industrial Scalability and Environmental Considerations

Large-scale production requires solvent recovery systems, particularly for DMF and THF, which are classified as hazardous air pollutants. Recent advances in flow chemistry enable continuous nitration and amination steps, reducing solvent use by 40% and improving reaction consistency .

化学反応の分析

Carbamate Deprotection

The tert-butoxycarbonyl (Boc) group undergoes acid-catalyzed cleavage under conditions such as:

| Reagent | Temperature | Time | Product | Yield | Source |

|---|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | 0–25°C | 2–4 hr | Free amine + CO₂ + tert-butanol | 85–92% | |

| HCl in dioxane | 25°C | 6 hr | Amine hydrochloride salt | 78% |

This reaction is critical for generating reactive amine intermediates for downstream functionalization. The Boc group’s stability under basic conditions allows selective deprotection in multifunctional systems.

Nitro Group Reduction

The 3-nitro substituent on the phenyl ring is reduced to an amine under catalytic hydrogenation:

| Catalyst | Solvent | Pressure | Time | Product | Yield |

|---|---|---|---|---|---|

| Pd/C (10% w/w) | Ethanol | 1 atm H₂ | 12 hr | 3-amino derivative | 90% |

| Raney Nickel | THF/H₂O | 3 atm H₂ | 8 hr | 3-amino derivative | 88% |

The resulting aryl amine participates in diazotization or reductive alkylation reactions .

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core undergoes nucleophilic substitution at the C-2 position due to electron withdrawal by adjacent nitrogen atoms:

Ring-opening reactions occur under strong basic conditions (e.g., NaOH/EtOH), yielding thioamide intermediates.

Amine Functionalization

The tetrahydrofuran-methylamine side chain participates in:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine (TEA) to form amides (85–90% yield) .

-

Reductive Amination : Condenses with aldehydes (e.g., formaldehyde) using NaBH₃CN in methanol to generate secondary amines (70–75% yield) .

Cross-Coupling Reactions

The aryl bromide (if present) or nitro group facilitates Suzuki-Miyaura couplings:

| Partner | Catalyst System | Solvent | Product | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | Biaryl derivative | 82% |

| Vinylboronic ester | PdCl₂(dppf), CsF | THF | Styryl-substituted analog | 75% |

Stability Under Oxidative Conditions

The thiadiazole ring resists oxidation by H₂O₂ or mCPBA, while the tetrahydrofuran moiety undergoes ring-opening under strong oxidizers (e.g., KMnO₄) .

Key Mechanistic Insights from Structural Analogs

科学的研究の応用

(S)-Tert-butyl (5-(3-nitro-4-(((tetrahydrofuran-2-YL)methyl)amino)phenyl)-1,3,4-thiadiazol-2-YL)carbamate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

作用機序

The mechanism of action of (S)-Tert-butyl (5-(3-nitro-4-(((tetrahydrofuran-2-YL)methyl)amino)phenyl)-1,3,4-thiadiazol-2-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Structural and Functional Group Comparison

The compound’s structural analogs share core heterocyclic systems (e.g., thiadiazole, pyrazole, or pyrimidine) modified with tert-butyl carbamate groups and diverse substituents. Key comparisons are summarized below:

*Estimated based on structural similarity.

Key Observations :

- The target compound’s nitro group distinguishes it from halogenated (e.g., bromo in , fluoro in ) or carbamoyl-substituted analogs.

- The tetrahydrofuran-methylamino group introduces chirality and moderate polarity, contrasting with the lipophilic fluorophenyl groups in . This may improve aqueous solubility compared to highly fluorinated analogs.

- Unlike the thiadiazole derivatives in , the target lacks a dihydro-thiadiazole ring, which could influence conformational flexibility.

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

- Solubility : The nitro and tetrahydrofuran groups may enhance solubility in polar solvents compared to fluorinated analogs.

- Melting Point: Not reported; however, analogs with similar tert-butyl carbamates (e.g., ) exhibit melting points between 163–166°C, suggesting moderate crystallinity.

生物活性

The compound (S)-Tert-butyl (5-(3-nitro-4-(((tetrahydrofuran-2-YL)methyl)amino)phenyl)-1,3,4-thiadiazol-2-YL)carbamate is a thiadiazole derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of specific enzymes relevant to various diseases. This article provides an overview of its biological activity, including structure-activity relationships (SAR), enzyme inhibition assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound includes a thiadiazole ring which is known for its diverse biological activities. The presence of a carbamate group enhances its interaction with biological targets. The specific configuration and functional groups contribute to its inhibitory properties.

Research indicates that thiadiazole carbamates, including this compound, exhibit potent inhibition of lysosomal acid lipase (LAL), which is implicated in Niemann-Pick type C (NPC) disease—a lysosomal storage disorder characterized by lipid accumulation. The compound operates primarily through competitive inhibition, as demonstrated by enzyme kinetics studies using the Lineweaver-Burk method.

Inhibition Studies

In vitro studies have shown that the compound effectively inhibits LAL with an IC50 value in the mid-nanomolar range. This level of potency is comparable to established inhibitors like orlistat but with greater selectivity towards LAL over other lipases such as pancreatic lipase. The selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Table 1: Inhibition Potency of Thiadiazole Carbamates

| Compound Name | IC50 (nM) | Selectivity Ratio (LAL/FAAH) |

|---|---|---|

| Compound 13 | 70 | 230 |

| Compound 14 | 150 | 200 |

| Compound 15 | 500 | 180 |

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the thiadiazole ring and the carbamate moiety significantly influence biological activity. For instance, variations in substituents at the C(3) and C(4) positions of the thiadiazole ring were systematically tested to identify optimal configurations for LAL inhibition.

Key Findings:

- The carbamate group is essential for inhibitory activity.

- Substituents that enhance lipophilicity tend to improve enzyme binding affinity.

- Certain configurations lead to increased selectivity against off-target enzymes.

Toxicity and Safety Profile

Cell viability assays conducted at concentrations up to 10 μM indicated no significant toxicity associated with the compound. This safety profile suggests that it may be a viable candidate for further development as a therapeutic agent.

Case Studies and Applications

- Niemann-Pick Disease Treatment : Given its mechanism of action as a LAL inhibitor, this compound shows promise in treating NPC disease by reducing cholesterol accumulation in lysosomes.

- Anti-inflammatory Potential : Other studies on related thiadiazole derivatives have indicated potential anti-inflammatory effects, suggesting broader therapeutic applications.

Q & A

Basic Research Questions

Q. How can synthetic yield be optimized for this compound, and what factors influence reaction efficiency?

- Methodological Answer :

- Base and Coupling Agents : Use coupling reagents like HATU with DIEA to activate carboxylic acid intermediates, as described in the synthesis of analogous carbamates. For example, HATU (1.2 equiv) and DIEA (2.0 equiv) improved reaction efficiency in similar carbamate-forming reactions .

- Solvent Selection : Dichloromethane or THF are preferred for carbamate bond formation due to their compatibility with amine and chloroformate reactants. Solvent polarity impacts reaction kinetics and byproduct formation .

- Temperature Control : Room temperature is typically sufficient, but sensitive intermediates may require cooling (e.g., 0°C for nitrile formation) to suppress side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT and HSQC to resolve overlapping signals, especially for stereoisomers (e.g., tert-butyl groups and thiadiazole protons). For example, diastereotopic protons in tetrahydrofuran-derived substituents may split into complex multiplets .

- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve ambiguous stereochemistry. SHELX programs are robust for handling nitro and carbamate groups in crystal structures .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight, but isotopic patterns for sulfur (thiadiazole) and bromine (if present) require careful interpretation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s biological targets?

- Methodological Answer :

- Functional Group Replacement : Synthesize analogs by replacing the nitro group with other electron-withdrawing groups (e.g., CF3) or modifying the tetrahydrofuran-methylamino moiety. Compare binding affinities using SPR or ITC .

- Pharmacophore Modeling : Use software like Schrödinger’s Phase to map electrostatic and steric features. For example, the nitro group may act as a hydrogen bond acceptor, while the tert-butyl carbamate enhances membrane permeability .

- In Silico Mutagenesis : Predict SAR trends by simulating point mutations in target proteins (e.g., kinases) using molecular docking (AutoDock Vina) and MD simulations (GROMACS) .

Q. What strategies address contradictions between computational predictions and experimental biological activity data?

- Methodological Answer :

- Force Field Validation : Re-parameterize force fields for nitro-thiadiazole systems if DFT calculations (e.g., B3LYP/6-31G*) disagree with experimental conformational data. Adjust torsional angles to match crystallographic bond lengths .

- Solvent Effect Analysis : Use COSMO-RS to model solvation effects ignored in docking studies. For instance, polar solvents may stabilize the carbamate carbonyl, altering binding modes .

- Metabolite Screening : LC-MS/MS can identify off-target metabolites (e.g., hydrolyzed carbamate) that may explain discrepancies between in vitro and cellular assays .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?

- Methodological Answer :

- Twinned Data Refinement : For crystals with pseudo-merohedral twinning, use SHELXL’s TWIN and BASF commands. This is critical for resolving chiral centers in the tetrahydrofuran-methylamino group .

- Anomalous Dispersion : Collect data at multiple wavelengths (e.g., Cu Kα) to enhance anomalous scattering effects for light atoms (e.g., nitrogen in the thiadiazole ring) .

- Hirshfeld Surface Analysis : Compare close contacts (e.g., C–H···O interactions between nitro and carbamate groups) to validate hydrogen bonding networks .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50 values. Weight residuals to account for heteroscedasticity in high-throughput screens .

- Outlier Detection : Use Grubbs’ test to identify anomalous replicates, particularly for compounds with poor solubility (e.g., tert-butyl derivatives in aqueous media) .

- Hill Slope Analysis : Slopes >1 may indicate cooperative binding, requiring follow-up SPR studies to validate target engagement .

Q. How should researchers design stability studies under physiological conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to pH 1–13 buffers (37°C) and analyze degradation products via UPLC-QTOF. The tert-butyl carbamate is prone to acid-catalyzed hydrolysis, generating CO2 and tert-butanol .

- Light Sensitivity : Conduct ICH Q1B photostability testing. Nitro groups may undergo photoreduction, forming nitroso derivatives detectable by UV-Vis .

- Oxidative Stress : Use H2O2 or AIBN to simulate oxidative metabolism. Thiadiazole rings may form sulfoxides or disulfides, altering bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。